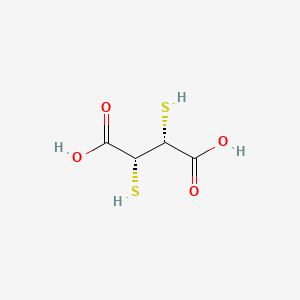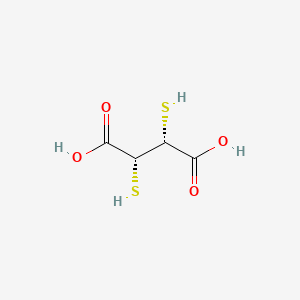
2-(Benzyldithio)succinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Benzyldithio)succinic acid is an organic compound that features a succinic acid backbone with a benzyldithio group attached to the second carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyldithio)succinic acid typically involves the reaction of succinic acid with benzyl mercaptan in the presence of a suitable catalyst. One common method is to use a base such as sodium hydroxide to deprotonate the succinic acid, followed by the addition of benzyl mercaptan. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(Benzyldithio)succinic acid can undergo various chemical reactions, including:
Oxidation: The benzyldithio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: The benzyldithio group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted succinic acid derivatives.
Scientific Research Applications
2-(Benzyldithio)succinic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for thiol-containing biomolecules.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Benzyldithio)succinic acid involves its interaction with various molecular targets. The benzyldithio group can undergo redox reactions, making it a useful probe for studying oxidative stress and redox biology. Additionally, the compound can interact with thiol-containing proteins and enzymes, affecting their activity and function.
Comparison with Similar Compounds
Similar Compounds
Succinic acid: A simple dicarboxylic acid with similar structural features but lacking the benzyldithio group.
Benzyl mercaptan: Contains the benzylthio group but lacks the succinic acid backbone.
2-(Methylthio)succinic acid: Similar structure but with a methylthio group instead of a benzyldithio group.
Uniqueness
2-(Benzyldithio)succinic acid is unique due to the presence of both the succinic acid backbone and the benzyldithio group. This combination imparts distinct chemical properties, making it useful in various applications that other similar compounds may not be suitable for.
Properties
CAS No. |
94520-49-7 |
|---|---|
Molecular Formula |
C11H12O4S2 |
Molecular Weight |
272.3 g/mol |
IUPAC Name |
2-(benzyldisulfanyl)butanedioic acid |
InChI |
InChI=1S/C11H12O4S2/c12-10(13)6-9(11(14)15)17-16-7-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,12,13)(H,14,15) |
InChI Key |
ULHKCUJOONCJHB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSSC(CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![[1-[[3-(1,3-benzodioxol-5-ylmethyl)imidazol-4-yl]methyl]-4-naphthalen-1-ylpyrrol-3-yl]-(4-methylpiperazin-1-yl)methanone;hydrochloride](/img/structure/B12800260.png)









